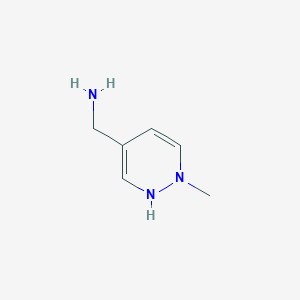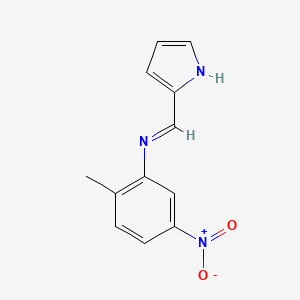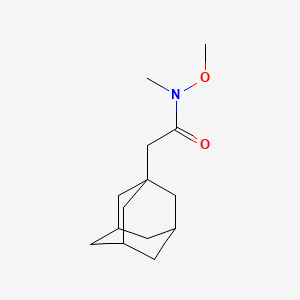![molecular formula C26H29N5O2 B14804265 4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid CAS No. 89135-27-3](/img/structure/B14804265.png)
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid is an organic compound characterized by its complex structure, which includes multiple diazenyl groups and a benzoic acid moiety. This compound is notable for its vibrant color properties, making it useful in various applications, particularly in the field of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives, followed by coupling reactions with various aromatic compounds. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazenyl intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions in batch reactors. The process is optimized for yield and purity, often employing continuous monitoring and automated control systems to maintain reaction conditions. Solvent extraction and recrystallization are common methods used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can break the diazenyl bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nitrating agents.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of 4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid involves its interaction with molecular targets through its diazenyl groups. These groups can participate in electron transfer reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-{4-[(E)-{4-(Dimethylamino)phenyl}diazenyl]phenyl}diazenyl]benzenesulfonic acid
- 3-[(E)-{4-(Methylamino)phenyl}diazenyl]benzoic acid
Uniqueness
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid is unique due to its hexyl(methyl)amino substituent, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity profiles.
Eigenschaften
CAS-Nummer |
89135-27-3 |
|---|---|
Molekularformel |
C26H29N5O2 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
4-[[4-[[4-[hexyl(methyl)amino]phenyl]diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C26H29N5O2/c1-3-4-5-6-19-31(2)25-17-15-24(16-18-25)30-29-23-13-11-22(12-14-23)28-27-21-9-7-20(8-10-21)26(32)33/h7-18H,3-6,19H2,1-2H3,(H,32,33) |
InChI-Schlüssel |
IUISLXHNQUDYRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine](/img/structure/B14804196.png)
![(3E)-1-methyl-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B14804200.png)
![N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide](/img/structure/B14804203.png)

![rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate](/img/structure/B14804224.png)
![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)
![3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14804237.png)



![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
![N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14804272.png)

